N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a complex organic compound that features multiple functional groups, including oxazole, pyridine, thiazole, and sulfonamide. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
- Formation of the oxazole ring through cyclization reactions.
- Synthesis of the thiazole ring via condensation reactions.
- Coupling of the pyridine and thiazole rings.
- Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might involve:
- Use of catalysts to accelerate reactions.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide could have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it exhibits bioactivity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating signal transduction pathways.
Interference with nucleic acids: Affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Similar structure but with a different position of the pyridine ring.
N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide: Similar structure but with a different position of the pyridine ring.
Uniqueness
The uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-4-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide lies in its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-12-9-17(22-26-12)23-28(24,25)15-6-4-14(5-7-15)20-18-21-16(11-27-18)13-3-2-8-19-10-13/h2-11H,1H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDOKYSEWQBFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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